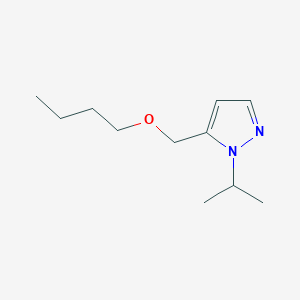
5-(butoxymethyl)-1-isopropyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(butoxymethyl)-1-isopropyl-1H-pyrazole, also known as BPIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPIP is a pyrazole derivative that has been shown to have a range of biological effects, making it a valuable tool for investigating various physiological and biochemical processes.
作用機序
The mechanism of action of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole is not fully understood, but it is thought to act by modulating various signaling pathways in the body. 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has also been shown to activate the protein kinase C (PKC) pathway, which is involved in cell growth and proliferation.
生化学的および生理学的効果
5-(butoxymethyl)-1-isopropyl-1H-pyrazole has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, vasodilatory, and anticancer properties. 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress.
実験室実験の利点と制限
5-(butoxymethyl)-1-isopropyl-1H-pyrazole has several advantages as a research tool, including its ability to modulate various signaling pathways in the body, its anti-inflammatory and antioxidant properties, and its potential as an anticancer agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, including investigating its potential as a treatment for various diseases, such as Alzheimer's disease, cardiovascular disease, and cancer. Further research is also needed to fully understand its mechanism of action and to optimize its use as a research tool. Additionally, the development of new synthesis methods for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole may lead to the discovery of new derivatives with even greater biological activity.
合成法
5-(butoxymethyl)-1-isopropyl-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 1-bromo-3-isopropyl-5-(butoxymethyl)pyrazole with sodium azide, followed by reduction with lithium aluminum hydride. Other methods include the reaction of 1-bromo-3-isopropyl-5-(butoxymethyl)pyrazole with hydrazine hydrate, followed by oxidation with potassium permanganate.
科学的研究の応用
5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. In the cardiovascular system, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to have vasodilatory effects, improving blood flow and reducing hypertension. In cancer research, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
特性
IUPAC Name |
5-(butoxymethyl)-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-5-8-14-9-11-6-7-12-13(11)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMROFMRMPRQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=NN1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(butoxymethyl)-1-isopropyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

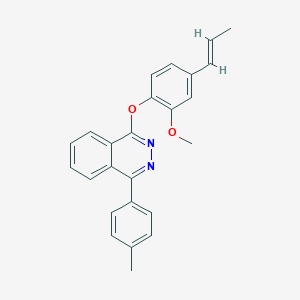
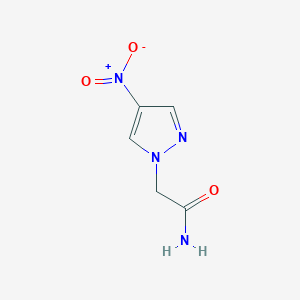
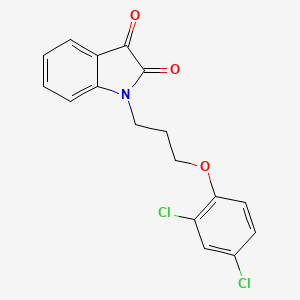
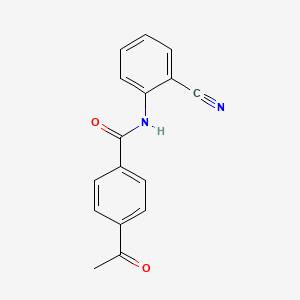
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2793762.png)
![N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2793763.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2793765.png)
![Sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate](/img/structure/B2793766.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793767.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793768.png)
![3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2793771.png)
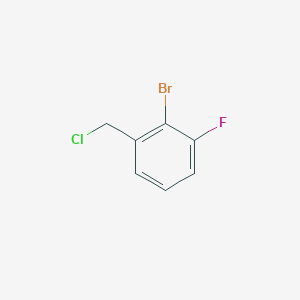
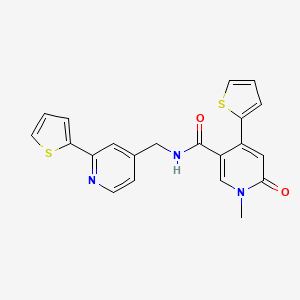
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2793775.png)